molecular formula C18H15ClN4 B11219230 5-(4-Chlorophenyl)-7-(2-methylphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine

5-(4-Chlorophenyl)-7-(2-methylphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine

Cat. No.: B11219230
M. Wt: 322.8 g/mol
InChI Key: BCMCFVSLWAPEAD-UHFFFAOYSA-N
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Description

5-(4-Chlorophenyl)-7-(2-methylphenyl)-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine is a heterocyclic compound that belongs to the class of triazolopyrimidines. This compound is characterized by its unique structure, which includes a triazole ring fused to a pyrimidine ring, with chlorophenyl and methylphenyl substituents. It has garnered interest due to its potential biological activities and applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-chlorophenyl)-7-(2-methylphenyl)-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 4-chlorobenzaldehyde with 2-methylphenylhydrazine to form the corresponding hydrazone. This intermediate is then subjected to cyclization with a suitable reagent, such as triethyl orthoformate, under reflux conditions to yield the desired triazolopyrimidine compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

5-(4-Chlorophenyl)-7-(2-methylphenyl)-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Ammonia or primary amines in ethanol.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted triazolopyrimidines with various functional groups.

Scientific Research Applications

5-(4-Chlorophenyl)-7-(2-methylphenyl)-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-(4-chlorophenyl)-7-(2-methylphenyl)-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets. It may act as an inhibitor of certain enzymes or receptors, thereby modulating biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

  • 5-(4-Chlorophenyl)-7-phenyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine
  • 5-(4-Methylphenyl)-7-(2-methylphenyl)-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine
  • 5-(4-Bromophenyl)-7-(2-methylphenyl)-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine

Uniqueness

The uniqueness of 5-(4-chlorophenyl)-7-(2-methylphenyl)-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both chlorophenyl and methylphenyl groups can influence its reactivity and interaction with biological targets, making it a valuable compound for various research applications .

Properties

Molecular Formula

C18H15ClN4

Molecular Weight

322.8 g/mol

IUPAC Name

5-(4-chlorophenyl)-7-(2-methylphenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine

InChI

InChI=1S/C18H15ClN4/c1-12-4-2-3-5-15(12)17-10-16(13-6-8-14(19)9-7-13)22-18-20-11-21-23(17)18/h2-11,17H,1H3,(H,20,21,22)

InChI Key

BCMCFVSLWAPEAD-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1C2C=C(NC3=NC=NN23)C4=CC=C(C=C4)Cl

Origin of Product

United States

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